molecular formula C10H12N2O2 B1266965 2-Acetoacetamido-6-Methylpyridine CAS No. 16867-47-3

2-Acetoacetamido-6-Methylpyridine

Cat. No. B1266965
CAS RN: 16867-47-3
M. Wt: 192.21 g/mol
InChI Key: RCUFPCZPNROCFP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-acetoacetamido-6-methylpyridine and related derivatives typically involves multi-step reaction sequences starting from basic pyridine or nicotinate scaffolds. For example, a new series of 3-acetyl-2-aryl-2H/methyl-5-[3-(6-methylpyridinyl)]-2,3-dihydro-[1,3,4]-oxadiazole derivatives were synthesized from 6-methyl nicotinate through a multistep reaction sequence, indicating the versatility of pyridine derivatives in synthesizing complex molecules (Shyma et al., 2013).

Molecular Structure Analysis

The molecular structure of 2-acetoacetamido-6-methylpyridine derivatives has been elucidated through various spectroscopic techniques, including NMR and X-ray crystallography. For instance, the three-dimensional structure of a compound related to 2-acetoacetamido-6-methylpyridine was confirmed by single crystal X-ray analysis (Shyma et al., 2013), providing insight into the spatial arrangement and configuration of atoms within the molecule.

Chemical Reactions and Properties

2-Acetoacetamido-6-methylpyridine undergoes various chemical reactions, showcasing its reactivity and potential for further functionalization. For example, the compound and its derivatives participate in domino reactions involving arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles to yield functionalized 2-aminohydropyridines and 2-pyridinones, demonstrating its versatility in organic synthesis (Sun et al., 2011).

Physical Properties Analysis

The physical properties of 2-acetoacetamido-6-methylpyridine, such as solubility, melting point, and crystalline structure, can be influenced by its molecular configuration and substituents. While specific data on these properties were not directly found, studies on similar compounds provide valuable insights into how structural variations can affect these physical characteristics.

Chemical Properties Analysis

The chemical properties of 2-acetoacetamido-6-methylpyridine, including acidity, basicity, reactivity with various reagents, and stability under different conditions, are essential for its applications in chemical synthesis and material science. The compound's reactivity towards phosgene to give novel pyrido[1,2-a]pyrimidin-4-ones highlights its potential in generating heterocyclic compounds with significant biological activity (Yale & Spitzmiller, 1977).

Scientific Research Applications

Amide Configurations and Keto Forms

Research has shown that derivatives like 2-acetoacetamido-4-methylpyridine predominantly exist in keto forms in certain solvents. Studies using 1H NMR spectroscopy revealed that the amide group of these derivatives can exist in various configurations, such as s-trans and s-cis forms, depending on the solvent used. This information is crucial for understanding the chemical behavior and potential applications of these compounds in different environments (Kondo, 1978).

Oxidation Reactivity and Synthetic Routes

There has been significant research into the chemical oxidation of compounds like 2-(pyridin-2-yl)-N,N-diphenylacetamide and its derivatives. Studies describe synthetic routes and the resulting products from oxidation reactions, providing insights into the reactivity and potential applications of these compounds in synthetic chemistry (Pailloux et al., 2007).

Synthesis and Properties of Derivatives

The synthesis and properties of derivatives such as 5-Acetyl-3-cyano-6-methylpyridine-2(1H)-thione have been studied. This research focuses on reactions and conversions of these derivatives, which is vital for understanding their potential applications in various fields of chemistry (Yakunin et al., 2001).

Antimicrobial and Molecular Docking Studies

Compounds bearing the 6-methylpyridine moiety have been synthesized and their structures confirmed using various spectroscopic methods. These compounds have been tested for antimicrobial activity and subjected to molecular docking studies, indicating potential applications in medicinal chemistry and drug design (Shyma et al., 2013).

Copper(II) Complexes with Acetamide Ligands

Research into copper(II) complexes with sterically demanding N-(6-methylpyridin-2-yl)acetamide ligands has provided insights into the coordination geometry and donor properties of these ligands. This research is significant for understanding the role of these complexes in biology, medicine, and environmental chemistry (Smolentsev, 2017).

Interaction with Amides of Carboxylic Acids

Studies have explored the reaction of diketene with amides of carboxylic acids, leading to the formation of compounds like 2,4-dihydroxy-3-acetyl-6-methylpyridine. Such reactions are crucial for understanding the synthesis and applications of these compounds in chemical processes (Gunar et al., 1965).

Determination in Fermentation Broth

Methods have been developed for determining 2-amino-6-methylpyridine in fermentation broth using high-performance liquid chromatography. This is important for the analysis and quality control in biotechnological processes (Shi Nan, 2012).

Synthesis and Alkylation Studies

The synthesis and alkylation of compounds like 6-methyl-5-phenylcarbamoyl-3-cyano-4-ethylpyridine-2(1H)thione have been investigated, with a focus on the formation of substituted pyridyl sulfides. This research contributes to the understanding of pyridine chemistry and its applications (Dyachenko et al., 1996).

Safety And Hazards

The safety data sheet for “2-Acetoacetamido-6-Methylpyridine” indicates that it may cause skin irritation and serious eye irritation .

properties

IUPAC Name

N-(6-methylpyridin-2-yl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-7-4-3-5-9(11-7)12-10(14)6-8(2)13/h3-5H,6H2,1-2H3,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUFPCZPNROCFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70937516
Record name N-(6-Methylpyridin-2-yl)-3-oxobutanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70937516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetoacetamido-6-Methylpyridine

CAS RN

16867-47-3
Record name NSC108470
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Record name N-(6-Methylpyridin-2-yl)-3-oxobutanimidic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Acetoacetamido-6-methylpyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T KATO, H YAMANAKA, N KATAGIRI… - Chemical and …, 1972 - jstage.jst.go.jp
… When 2-amino-6-methylpyridine (Ia) was allowed to react with diketene in chloroform, 2-acetoacetamido-6-methylpyridine (IIa) was obtained in good yield (89%) and none of other …
Number of citations: 18 www.jstage.jst.go.jp
HL Yale, ER Spitzmiller - Journal of Heterocyclic Chemistry, 1977 - Wiley Online Library
A novel procedure has been developed for converting a variety of substituted 2‐(aceto‐acetamido)pyridines into substituted 4H‐pyrido[1,2‐a]pyrimidin‐4‐ones. The reaction involves …
Number of citations: 8 onlinelibrary.wiley.com

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